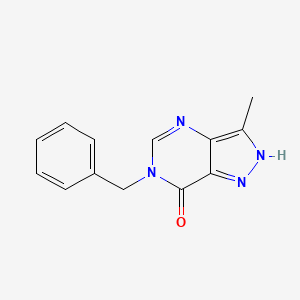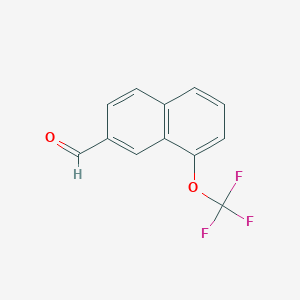
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
准备方法
The synthesis of 6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with benzylamine, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.
化学反应分析
6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
作用机制
The mechanism of action of 6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in affected tissues.
相似化合物的比较
6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be compared to other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring, which may exhibit different pharmacological properties.
The uniqueness of 6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which confers distinct biological activities and makes it a valuable scaffold for drug development .
属性
CAS 编号 |
80030-90-6 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
6-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H12N4O/c1-9-11-12(16-15-9)13(18)17(8-14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |
InChI 键 |
FBZSXEMKESNDEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)

![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)


![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)



![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)


